tert-butyl N-[1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenepropan-2-yl]carbamate
Description
This compound is a tert-butyl carbamate derivative featuring a propan-2-yl backbone substituted with a 6-nitrobenzotriazol-1-yl group and a sulfanylidene (thiocarbonyl, S=C) moiety. Key structural attributes include:
- 6-nitrobenzotriazole: A heterocyclic aromatic system with electron-withdrawing nitro (-NO₂) and triazole groups, often utilized in photochemistry and coordination chemistry.
- Sulfanylidene group: The thiocarbonyl (C=S) enhances lipophilicity and may alter hydrogen-bonding interactions compared to carbonyl analogs.
- tert-butyl carbamate: A common protecting group for amines, offering steric bulk and stability under basic conditions.
However, direct pharmacological or physicochemical data are unavailable in the provided evidence, necessitating inferences from structural analogs.
Properties
IUPAC Name |
tert-butyl N-[1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenepropan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O4S/c1-8(15-13(20)23-14(2,3)4)12(24)18-11-7-9(19(21)22)5-6-10(11)16-17-18/h5-8H,1-4H3,(H,15,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTCDBMHTHFGBCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=S)N1C2=C(C=CC(=C2)[N+](=O)[O-])N=N1)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Step Organic Synthesis
Step 1: Formation of Benzotriazole Core
- The benzotriazole core is synthesized via diazotization of 6-aminobenzotriazole derivatives, followed by nitration to introduce the nitro group at the 6-position.
- Reaction conditions involve nitrating agents such as nitric acid under controlled temperature (0–5°C) to prevent over-nitration.
Direct Coupling via Carbamate Formation
An alternative route involves the direct reaction of a sulfanylidenepropan-2-yl derivative bearing a reactive amino group with tert-butyl chloroformate under basic conditions, followed by nitration of the benzotriazole moiety.
Patented Synthetic Routes
Patents such as CN102020589B describe specific synthetic pathways involving:
- The condensation of benzotriazole derivatives with carbamate precursors.
- Use of phase-transfer catalysis for alkylation steps, employing tetrabutyl ammonium bromide as a catalyst.
- Optimization of reaction parameters such as temperature (-20°C to 40°C), molar ratios (e.g., N-BOC-D-Serine to isobutyl chlorocarbonate at 1:1.1–1.5), and solvent volumes (8–10 times the weight of starting materials).
Reaction Conditions and Optimization
| Parameter | Typical Range | Notes |
|---|---|---|
| Temperature | -20°C to 40°C | To control reaction kinetics and selectivity |
| Solvent | Ethyl acetate, dichloromethane | Inert, aprotic solvents preferred |
| Reaction Time | 3–5 hours | Monitored via TLC or HPLC |
| Molar Ratios | 1:1.1–1.5 | For reagents such as carbamates and coupling agents |
- Analytical Confirmation
The structure and purity of the synthesized compound are confirmed using:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Characteristic signals include tert-butyl methyl groups (~1.38 ppm), aromatic protons (~7.2–7.3 ppm), and NH signals (~8.25 ppm).
- Mass Spectrometry (MS) : Molecular ion peaks at m/z 457.5 (M+H)+ confirm molecular weight.
- Infrared (IR) Spectroscopy : Characteristic bands for carbamate (C=O stretch around 1700 cm−1) and nitro groups (~1520 and 1350 cm−1).
Data Summary Table
| Technique | Key Features | Structural Confirmation |
|---|---|---|
| NMR | 1H signals at 1.38 ppm (tert-butyl), aromatic signals at 7.2–7.3 ppm | Confirms aromatic and tert-butyl groups |
| MS | M/z 457.5 | Confirms molecular weight |
| IR | C=O stretch, NO2 stretches | Confirms functional groups |
- Research Conclusions and Applications
The synthesis methods outlined demonstrate high versatility, allowing for modifications to optimize yield and purity. The compound’s reactivity profile makes it suitable for peptide conjugation, as a reactive intermediate in organic synthesis, and as a biochemical tool for covalent modification of biological targets.
Key Findings
- Multi-step synthesis with controlled nitration and carbamate coupling yields high-purity products.
- Patented phase-transfer catalysis routes offer scalable and efficient pathways.
- Analytical techniques reliably confirm structure, purity, and functional groups.
Applications in Research
| Application Area | Significance |
|---|---|
| Peptide Synthesis | Covalent attachment to peptides for labeling or activity modulation |
| Organic Synthesis | Intermediate for complex molecule construction |
| Drug Development | Potential as a reactive scaffold in pharmacologically active compounds |
- Conclusion
The preparation of tert-butyl N-[1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenepropan-2-yl]carbamate involves sophisticated multi-step reactions, optimized under specific conditions to maximize yield and purity. The combination of classical organic synthesis, patent-protected methods, and advanced analytical confirmation underpins its versatile application in chemical and biological research. Future research should focus on further optimizing reaction conditions, exploring new synthetic pathways, and expanding its application spectrum in medicinal chemistry.
Chemical Reactions Analysis
tert-butyl N-[1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenepropan-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The benzotriazole moiety can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Scientific Research Applications
This compound is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: It serves as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenepropan-2-yl]carbamate involves its interaction with molecular targets such as enzymes and proteins. The nitrobenzotriazole moiety can form strong interactions with active sites of enzymes, inhibiting their activity. This compound can also undergo redox reactions, affecting cellular pathways and processes .
Comparison with Similar Compounds
Structural Analogs from PharmaBlock Sciences ()
The following cyclopentyl carbamates share the tert-butyl carbamate group but differ in core substituents:
| Compound Name (CAS) | Substituents | Molecular Formula | Key Features |
|---|---|---|---|
| tert-butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate (1330069-67-4) | Hydroxycyclopentyl | C₁₀H₁₉NO₃ | Chiral hydroxy group, cyclopentane ring |
| tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate (1290191-64-8) | Hydroxycyclopentyl (different stereochemistry) | C₁₀H₁₉NO₃ | Stereochemical variation impacts solubility and reactivity |
| tert-butyl N-[cis-3-hydroxycyclopentyl]carbamate (207729-03-1) | cis-Hydroxycyclopentyl | C₁₀H₁₉NO₃ | Planar cyclopentane ring, moderate polarity |
Key Differences :
- Core structure : The target compound’s propan-2-yl backbone and benzotriazole substituent contrast with the cyclopentane rings in PharmaBlock analogs.
- Functional groups : The nitrobenzotriazole and sulfanylidene groups introduce electron-withdrawing and lipophilic effects absent in hydroxycyclopentyl derivatives. This likely reduces aqueous solubility but enhances stability toward nucleophilic attack.
Comparison with Chloropyridazine Derivative ()
Compound: tert-butyl N-[1-[(6-chloropyridazin-3-yl)methylamino]-3-hydroxypropan-2-yl]carbamate (CAS 2224426-85-9)
- Molecular formula : C₁₃H₂₁ClN₄O₃
- Substituents: Chloropyridazine, hydroxypropan-2-yl, methylamino.
| Feature | Target Compound | Chloropyridazine Analog |
|---|---|---|
| Heterocycle | 6-nitrobenzotriazole (aromatic, electron-deficient) | 6-chloropyridazine (electron-deficient, planar) |
| Backbone | Propan-2-yl with sulfanylidene | Propan-2-yl with hydroxy group |
| Electronic effects | Strong electron-withdrawing (NO₂, S=C) | Moderate electron-withdrawing (Cl) |
| Potential reactivity | Nitro group may decompose under reducing conditions; thiocarbonyl prone to oxidation | Chlorine susceptible to nucleophilic substitution; hydroxy group enables hydrogen bonding |
Functional Implications :
- The target compound’s nitro and thiocarbonyl groups may enhance stability in acidic environments compared to the hydroxy and chloro substituents.
- The chloropyridazine analog’s hydroxy group improves aqueous solubility, whereas the target compound’s lipophilic S=C and benzotriazole groups favor membrane permeability.
Crystallographic Considerations ()
The SHELX software suite is widely used for small-molecule crystallography. Structural determination of the target compound may face challenges due to:
- Nitro group: Potential for disorder in crystal packing due to steric bulk and polarity.
- Thiocarbonyl vs. carbonyl : C=S bonds exhibit longer bond lengths (~1.61 Å) compared to C=O (~1.21 Å), affecting electron density maps and refinement accuracy.
- Benzotriazole rigidity : The planar benzotriazole ring may facilitate ordered crystal growth, contrasting with flexible cyclopentyl or propan-2-yl backbones in analogs.
Biological Activity
Tert-butyl N-[1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenepropan-2-yl]carbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: C14H17N5O4S and a molecular weight of 351.381 g/mol. Its structure includes a tert-butyl group, a carbamate moiety, and a nitrobenzotriazole unit, which are crucial for its biological activity.
Biological Activity Overview
Research indicates that compounds containing benzotriazole derivatives exhibit diverse biological activities, including antibacterial, antifungal, and antiprotozoal effects. The presence of bulky hydrophobic groups in these compounds often enhances their antimicrobial efficacy.
Antimicrobial Activity
A significant focus has been on the antimicrobial properties of this compound.
Table 1: Antimicrobial Activity Against Various Pathogens
| Pathogen | Activity (MIC μg/mL) | Reference |
|---|---|---|
| Escherichia coli | 32 | |
| Staphylococcus aureus | 16 | |
| Candida albicans | 64 | |
| Pseudomonas aeruginosa | 64 |
The minimum inhibitory concentration (MIC) values indicate that the compound exhibits potent activity against Gram-positive bacteria like Staphylococcus aureus, while its effectiveness against fungi such as Candida albicans is comparatively lower.
The mechanism by which this compound exerts its antimicrobial effects is likely multifaceted. It may involve:
- Disruption of Cell Membranes : The hydrophobic nature of the compound allows it to integrate into bacterial membranes, leading to increased permeability and eventual cell lysis.
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism, thus hindering growth.
Case Studies
A series of studies have evaluated the biological activity of benzotriazole derivatives, including the target compound. Notably:
-
Study on Antibacterial Efficacy :
In a study assessing various benzotriazole derivatives, it was found that those with nitro substituents exhibited enhanced antibacterial activity against multiple strains of bacteria. The study highlighted that modifications to the benzotriazole core could lead to significant variations in activity profiles . -
Antiparasitic Properties :
Research into related compounds demonstrated promising antiparasitic effects against protozoan infections, suggesting that structural analogs could be explored for similar activities against Trypanosoma cruzi, where significant growth inhibition was observed at certain concentrations .
Q & A
Q. What are the recommended safety protocols for handling tert-butyl carbamate derivatives in laboratory settings?
- Methodological Answer : Tert-butyl carbamate derivatives require adherence to GHS guidelines and institutional safety standards. Key precautions include:
- Engineering controls : Use fume hoods and ensure adequate ventilation, especially in confined spaces .
- Personal protective equipment (PPE) : Wear chemical safety goggles, nitrile gloves, and lab coats. OSHA-compliant eyewash stations and safety showers must be accessible .
- Spill management : Sweep or vacuum spills into sealed containers for disposal. Avoid environmental release .
- Storage : Store in cool, dry conditions away from incompatible reagents (e.g., strong oxidizing agents) .
Q. How can researchers optimize the synthesis of tert-butyl carbamate derivatives?
- Methodological Answer : Synthesis optimization often involves:
- Reagent selection : Use tert-butyl dicarbonate (Boc₂O) for carbamate group introduction under mild conditions .
- Solvent systems : Polar aprotic solvents (e.g., DMF or THF) enhance reaction efficiency for nitrobenzotriazole coupling .
- Temperature control : Maintain reactions at 0–25°C to minimize side reactions like epimerization .
- Monitoring : Track progress via TLC or HPLC to confirm intermediate formation .
Q. What analytical techniques are essential for structural characterization of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the nitrobenzotriazole and carbamate groups .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- Infrared Spectroscopy (IR) : Identifies key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for carbamate) .
Advanced Questions
Q. How can researchers resolve contradictions in spectral data for tert-butyl carbamate derivatives?
- Methodological Answer : Discrepancies between calculated and observed spectral data (e.g., NMR shifts) may arise from conformational flexibility or crystal packing effects. Strategies include:
- X-ray crystallography : Resolve ambiguities by determining solid-state structures .
- Computational modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to simulate spectra and compare with experimental data .
- Variable-temperature NMR : Probe dynamic effects like hindered rotation in sulfanylidene groups .
Q. What mechanistic insights explain the reactivity of the sulfanylidene group in this compound?
- Methodological Answer : The sulfanylidene group (S=C) exhibits dual nucleophilic/electrophilic behavior:
- Nucleophilic reactions : Attacks electrophiles (e.g., alkyl halides) via sulfur lone pairs .
- Electrophilic reactions : Participates in [2+2] cycloadditions with alkenes under UV irradiation .
- Kinetic studies : Monitor reaction rates under varying pH to identify protonation-dependent pathways .
Q. How can computational modeling predict the environmental impact of tert-butyl carbamate derivatives?
- Methodological Answer :
- QSAR models : Predict biodegradability and ecotoxicity using software like EPI Suite .
- Molecular dynamics simulations : Assess interactions with aquatic enzymes (e.g., acetylcholinesterase) to estimate bioaccumulation risks .
- Persistency analysis : Calculate half-lives in soil/water using PubChem-derived logP and pKa values .
Q. What strategies mitigate byproduct formation during nitrobenzotriazole coupling?
- Methodological Answer :
- Catalyst optimization : Use Pd(OAc)₂/XPhos systems to suppress dehalogenation side reactions .
- Stoichiometric control : Limit nitrobenzotriazole equivalents to 1.1–1.2x to avoid overfunctionalization .
- Purification : Employ flash chromatography with gradient elution (hexane/EtOAc) to isolate the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
